molecular formula C8H9FO2 B1334146 1-Fluoro-2,3-dimethoxybenzene CAS No. 394-64-9

1-Fluoro-2,3-dimethoxybenzene

Cat. No. B1334146
CAS RN: 394-64-9
M. Wt: 156.15 g/mol
InChI Key: MNBADDMXGOBTIC-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

After dissolving the 3-fluorocatechol (30 g, 0.234 mol) in dimethylformamide (400 ml), methyl iodide (32 ml, 0.515 mol) and potassium carbonate (80.7 g, 0.515 mol) were added while stirring on ice, and the stirring was continued at room temperature for 18 hours. Water (500 ml) was added and extraction was performed with diethyl ether (400 ml×2), and then after washing the combined organic layers with brine (400 ml) and drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to yield the title compound as a light yellow liquid (34 g, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1O.[CH3:10]I.[C:12](=[O:15])([O-])[O-].[K+].[K+].O>CN(C)C=O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([O:5][CH3:10])[C:3]=1[O:15][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C(O)=CC=C1)O
Name
Quantity
32 mL
Type
reactant
Smiles
CI
Name
Quantity
80.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
after washing the combined organic layers with brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.